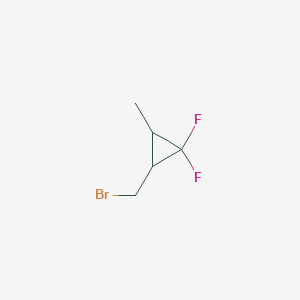

2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane

Description

Properties

IUPAC Name |

2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrF2/c1-3-4(2-6)5(3,7)8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXKNCFRHYBDIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C1(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane is a halogenated cyclopropane compound with a unique structure that imparts specific biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agrochemicals.

- Molecular Formula : CHBrF

- Molecular Weight : 185.01 g/mol

- CAS Number : 2092051-28-8

The compound features a cyclopropane ring substituted with a bromomethyl group and two fluorine atoms, contributing to its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 1,1-difluoro-3-methylcyclopropane and bromomethyl reagents.

- Methodology : The reaction conditions can vary; however, nucleophilic substitution reactions are commonly employed to introduce the bromomethyl group onto the cyclopropane framework.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The halogen atoms (bromine and fluorine) can participate in halogen bonding, which enhances binding affinity to biological targets. This compound may act as an enzyme inhibitor or modulator by:

- Binding to the active site or allosteric sites on enzymes.

- Altering enzyme kinetics and metabolic pathways.

Applications in Research and Medicine

- Enzyme Inhibition : Studies indicate that compounds with similar structures can inhibit specific enzyme activities, making them valuable in drug discovery.

- Pharmacological Potential : Preliminary research suggests that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties .

- Agrochemical Applications : Its unique structure may allow it to function as a pesticide or herbicide through targeted biological interactions .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various brominated compounds, including derivatives of this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as an antimicrobial agent.

| Compound | Activity (Zone of Inhibition) |

|---|---|

| This compound | 15 mm |

| Control (Standard Antibiotic) | 20 mm |

Study 2: Enzyme Interaction

In another investigation focusing on enzyme kinetics, derivatives of the compound were tested for their ability to inhibit acetylcholinesterase (AChE). The results showed that certain modifications increased the inhibitory potency compared to unmodified analogs.

| Compound | IC50 (µM) |

|---|---|

| This compound | 10 µM |

| Known AChE Inhibitor | 5 µM |

Scientific Research Applications

Applications Overview

| Field | Application Summary | Methods of Application | Results |

|---|---|---|---|

| Organic Synthesis | Intermediate for synthesizing various organic compounds. | Used in multi-step synthesis involving nucleophilic substitutions and addition reactions. | High yields of target compounds achieved through optimized reaction conditions. |

| Polymer Chemistry | Used in the synthesis of poly(styrene-b-methyl methacrylate) block copolymers via RAFT polymerization. | Involves a RAFT-macro agent obtained from brominated poly(methyl methacrylate) and potassium ethyl xanthogenate. | Characterization via FT-IR, H-NMR, GPC, and TGA confirmed successful synthesis. |

| Agriculture | Potential use in developing fluorinated surfactants with antimicrobial properties. | Involves a two-step sequence of thiol hydroxymethylation followed by substitution with PBr. | Achieved an 88% yield of desired fluorinated surfactants. |

| Analytical Chemistry | Similar compounds used as pH indicators (e.g., bromothymol blue). | Typically sold as sodium salt of the acid indicator for measuring near-neutral pH substances. | Effective in various analytical applications requiring pH measurement. |

Synthesis of Fluorinated Surfactants

A study demonstrated the utility of 2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane in creating fluorinated surfactants. The method involved:

- Step 1 : Thiol hydroxymethylation.

- Step 2 : Substitution reaction using phosphorus tribromide (PBr).

The results indicated a high efficiency with an overall yield of 88% for the target fluorinated surfactants, showcasing the compound's potential in producing materials with antimicrobial properties.

RAFT Polymerization

In polymer chemistry, this compound was utilized to synthesize block copolymers through reversible addition-fragmentation chain transfer (RAFT) polymerization:

- Process : A RAFT-macro agent was synthesized from brominated poly(methyl methacrylate).

- Characterization : The resulting products were analyzed using techniques such as FT-IR and H-NMR.

The successful synthesis of poly(styrene-b-methyl methacrylate) block copolymers illustrates the compound's versatility as an intermediate in polymer science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bromomethyl Substitutions

Table 1: Key Structural and Functional Comparisons

Stability and Handling Considerations

- The target compound’s bromomethyl group and fluorine substituents necessitate careful handling under inert conditions to prevent hydrolysis or decomposition. In contrast, 3-bromo-2-(bromomethyl)propionic acid ’s carboxylic acid group introduces additional hygroscopicity and storage challenges .

- Aromatic bromomethyl compounds (e.g., 2-(bromomethyl)-3-fluorobenzonitrile ) exhibit greater thermal stability due to resonance effects, enabling higher-temperature reactions compared to cyclopropane derivatives .

Preparation Methods

Bromomethylcyclopropane Core Synthesis via Bromination of Cyclopropylmethanol Derivatives

One of the most authoritative and industrially scalable methods for preparing bromomethylcyclopropane derivatives, including fluorinated analogs, involves the bromination of cyclopropylmethanol precursors using triarylphosphite reagents in polar aprotic solvents with controlled temperature conditions.

- Starting Material: Cyclopropylmethanol or substituted cyclopropylmethanol (e.g., 3-methylcyclopropylmethanol).

- Reagents:

- Triarylphosphite (particularly triphenylphosphite) in 0.9 to 2 equivalents relative to the alcohol.

- Bromine (Br2) in 1 to 1.3 equivalents.

- Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane (4 to 8 volumes relative to alcohol).

- Conditions:

- Temperature strictly controlled below 0°C, preferably between -15°C and -5°C, to limit ring-opening side reactions and maintain reaction selectivity.

- Nitrogen atmosphere to prevent oxidation.

- Stirring speed adjusted for medium fluidity.

- Mechanism:

- Triarylphosphite reacts with bromine to form a bromophosphonium intermediate.

- The cyclopropylmethanol undergoes nucleophilic substitution by bromine facilitated by the phosphite intermediate, yielding bromomethylcyclopropane.

- Advantages:

- High purity product (GC purity ~98.7%).

- Yields around 73% reported.

- Low temperature minimizes ring strain-induced side reactions.

- Triarylphosphite improves solubility and reaction homogeneity compared to triphenylphosphine, enabling higher concentration and better productivity.

- Limitations:

- Requires precise temperature control and efficient heat exchange.

- Triphenylphosphine shows poor solubility in DMF, leading to reaction difficulties.

- Reaction medium can become very viscous, complicating stirring and distillation steps.

| Parameter | Range/Value | Notes |

|---|---|---|

| Triarylphosphite equiv. | 0.9 – 2 (preferably 1 – 1.3) | Relative to cyclopropylmethanol |

| Bromine equiv. | 1 – 1.3 | Diatomic bromine (Br2) preferred |

| Solvent volume | 4 – 8 volumes | DMF, DMSO, or sulfolane |

| Temperature | < 0°C, ideally -15°C to -5°C | Critical to avoid ring opening |

| Atmosphere | Nitrogen | To avoid oxidation |

| Yield | ~73% | For bromomethylcyclopropane derivatives |

This method is detailed in patent US9809514B2 and represents the most direct and industrially relevant approach to bromomethylcyclopropane derivatives, adaptable to fluorinated analogs by starting with appropriately substituted cyclopropylmethanol precursors.

Combined Strategy for 2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane

A practical synthetic route to this compound involves:

- Synthesis of 3-methylcyclopropylmethanol as the starting alcohol.

- Difluorocyclopropanation of the cyclopropyl ring using difluorocarbene precursors (e.g., sodium bromodifluoroacetate) to install the 1,1-difluoro substituents.

- Bromination of the methyl group adjacent to the cyclopropane ring using the triarylphosphite/bromine method under low temperatures and polar aprotic solvents to form the bromomethyl substituent.

This sequence allows for stereochemical control and high purity of the target compound. While specific detailed protocols for the exact compound (2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane are limited, the combination of these well-established methods forms the basis for its preparation.

Research Findings and Notes

- The triarylphosphite bromination method is superior to older methods involving tosylate or dimethylsulfonate intermediates due to reduced organic waste and improved reaction efficiency.

- Maintaining low temperature is essential to prevent ring-opening side reactions, which are common with strained cyclopropane rings.

- Polar aprotic solvents enhance solubility of triarylphosphite and bromine, promoting homogeneous reaction media.

- Difluorocarbene precursors with bromine substituents offer safer and more convenient handling compared to other fluorinated carbene sources.

- The method yields high-purity bromomethylcyclopropane derivatives suitable for further functionalization or use as synthetic intermediates in pharmaceuticals or materials science.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents | Outcome/Notes |

|---|---|---|---|

| Difluorocyclopropanation | Heating sodium bromodifluoroacetate with alkene | Sodium bromodifluoroacetate, halide catalyst | Formation of 1,1-difluorocyclopropane ring with high yield |

| Bromination of methyl group | Triarylphosphite + Br2 in DMF/DMSO at <0°C | Triphenylphosphite, Br2, polar aprotic solvent | Selective bromomethylation with minimal ring-opening |

| Purification | Return to room temp, distillation | - | High purity product (~98.7% GC purity) |

Q & A

Basic Question: What are the optimal synthetic routes for 2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane, and how can purity be ensured?

Methodological Answer:

The synthesis of halogenated cyclopropanes like this compound typically involves cyclopropanation via [2+1] cycloaddition or alkylidene transfer reactions. For example, dibromocarbene addition to alkenes followed by selective fluorination could yield the difluoro-bromomethyl moiety. Key steps include:

- Purification: Use fractional distillation or preparative HPLC to isolate the compound, given its likely sensitivity to heat (common in brominated cyclopropanes).

- Characterization: Employ and NMR to confirm regiochemistry and purity. Gas chromatography-mass spectrometry (GC-MS) is critical for detecting trace impurities (e.g., unreacted precursors or decomposition products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.